1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one
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Overview
Description
1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a derivative of acetophenone, featuring a bromine atom, a hydroxyl group, and three methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one typically involves the bromination of 2,4,5-trimethylphenol followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The acetylation step can be carried out using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-6-oxo-2,4,5-trimethylphenyl)ethan-1-one.
Reduction: Formation of 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethanol.
Substitution: Formation of 1-(3-Amino-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one or 1-(3-Mercapto-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one.
Scientific Research Applications
1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one: Similar structure but with a hydroxymethyl group instead of a trimethyl group.
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one: Contains an indene moiety instead of an acetophenone structure.
4-Bromo-2-hydroxyacetophenone: Lacks the additional methyl groups present in 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one.
Uniqueness
This compound is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO2/c1-5-6(2)11(14)9(8(4)13)7(3)10(5)12/h14H,1-4H3 |
InChI Key |
LZEGYGQBUARZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)C)Br)C |
Origin of Product |
United States |
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